4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
Overview
Description
“4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride” is a chemical compound with the empirical formula C5H11NO2S · HCl . Its molecular weight is 185.67 .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide” can be represented by the canonical SMILES stringC1CS(=O)(=O)CCC1CN
. The InChI representation is InChI=1S/C6H13NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5,7H2
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 185.67 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 163.06669983 g/mol .Scientific Research Applications
Synthesis and Chemical Reactivity
- Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as thiophenes and isoxazolones, is a significant area of research. These compounds exhibit a range of biological activities and are used in the development of pharmaceuticals and agrochemicals. For example, the synthesis and evaluation of thiophene analogues for potential carcinogenicity have been explored, revealing insights into the chemical reactivity and safety of these compounds (Ashby et al., 1978).
Biological Activities and Applications
- Pharmacological Potential of Heterocyclic Compounds : The pharmacological properties of heterocyclic compounds are a significant research area. For instance, tetrahydroisoquinolines have been studied for their therapeutic activities across various domains, including cancer and central nervous system disorders (Singh & Shah, 2017). This suggests that compounds like "4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride" could also be explored for their therapeutic potentials.
Analytical and Environmental Studies
- By-products of Oxidation Processes : Research on the by-products of strong oxidants reacting with contaminants has implications for environmental science and analytical chemistry. For instance, the identification and toxicological evaluation of by-products formed from the reaction of chlorine with organic compounds in water treatment processes have been studied (Rice & Gomez-Taylor, 1986). This type of research could be relevant to studying the stability and environmental impact of "this compound".
Advanced Oxidation Processes
- Degradation of Pharmaceuticals : The advanced oxidation processes (AOPs) for the degradation of pharmaceutical compounds, like acetaminophen, have been reviewed, including the pathways, by-products, and biotoxicity of degradation products (Qutob et al., 2022). Such methodologies could be applied to study the degradation or transformation of "this compound" under environmental conditions.
Safety and Hazards
This compound should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed . The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-5-6-1-3-10(8,9)4-2-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYYRXBBHROSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476660-77-2, 1107645-98-6 | |
Record name | 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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